molecular formula C14H23N5 B11742176 [(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11742176
M. Wt: 261.37 g/mol
InChI Key: YXIJPZRLNLXIKM-UHFFFAOYSA-N
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Description

[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, in particular, features two pyrazole rings connected by a propyl chain, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole with formaldehyde and a secondary amine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure, which provides distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(1-propylpyrazol-3-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-3-8-18-10-6-13(17-18)11-15-12-14-5-7-16-19(14)9-4-2/h5-7,10,15H,3-4,8-9,11-12H2,1-2H3

InChI Key

YXIJPZRLNLXIKM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=NN2CCC

Origin of Product

United States

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